STS-E412 was synthesized in a laboratory setting and characterized through various assays to determine its efficacy and selectivity. It belongs to a class of compounds that serve as agonists for specific receptors in cellular signaling pathways. Its classification as a selective agonist highlights its unique capability to activate the EPOR/CD131 receptor without triggering other potentially harmful pathways associated with the erythropoietin receptor homodimer .
The synthesis of STS-E412 involves several organic chemistry techniques that ensure the formation of its complex structure. The detailed synthetic pathway typically includes:
The exact synthetic route may vary based on laboratory protocols but generally adheres to established organic synthesis methodologies .
The molecular structure of STS-E412 can be depicted as follows:
This structural configuration is critical for its interaction with the EPOR/CD131 receptor, facilitating selective activation while minimizing off-target effects .
STS-E412 primarily engages in receptor-mediated signaling upon interaction with the EPOR/CD131 receptor. The key reactions include:
The specificity of STS-E412 ensures that it activates only the desired signaling pathways without triggering unwanted cellular responses associated with other receptors .
The mechanism by which STS-E412 exerts its effects involves several steps:
Data from studies indicate that STS-E412 mimics EPO's protective actions at low concentrations, making it a promising candidate for therapeutic applications in neuroprotection and organ preservation .
These properties are essential for ensuring that STS-E412 can be effectively utilized in therapeutic settings .
STS-E412 has potential applications in various scientific domains:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: